molecular formula C10H12N2O4S B1149316 N-[2-(acetylsulfamoyl)phenyl]acetamide CAS No. 17800-60-1

N-[2-(acetylsulfamoyl)phenyl]acetamide

Cat. No.: B1149316
CAS No.: 17800-60-1
M. Wt: 256.276
InChI Key: WDBXQFPHAMUDHG-UHFFFAOYSA-N
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Description

N-[2-(Acetylsulfamoyl)phenyl]acetamide is a chemical building block of interest in organic and medicinal chemistry research. It incorporates both acetamide and sulfonamide functional groups, a scaffold recognized for its potential in various pharmacological applications . Sulfonamides are a well-established class of compounds in drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Similarly, the acetamide moiety is a common feature in many clinical drugs and bioactive molecules, contributing to activities such as antiviral and anti-convulsant effects, as well as COX enzyme inhibition . This combination makes the acetamide-sulfonamide scaffold a versatile platform for the development of new therapeutic agents and is actively researched for creating novel drug conjugates . Researchers utilize this compound as a key intermediate to generate more complex molecules for biological screening. The methylsulfonyl group acts as a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the aromatic ring, making it a valuable substrate in synthetic chemistry exploration . This compound is provided for research purposes as a building block in chemical synthesis and for the investigation of structure-activity relationships in drug discovery. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(acetylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-5-3-4-6-10(9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBXQFPHAMUDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Spectroscopic Elucidation

Established Synthetic Pathways for N-[2-(acetylsulfamoyl)phenyl]acetamide and Analogues

The formation of this compound involves the creation of two key amide-type linkages: an acetamide (B32628) on the phenyl ring and an N-acetylsulfonamide group. The synthetic approaches can be categorized into several primary strategies.

A primary and direct route to this compound involves the acetylation of a suitable precursor, 2-aminobenzenesulfonamide. This reaction typically employs an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The process involves the acylation of both the aniline (B41778) nitrogen and the sulfonamide nitrogen. The synthesis of the related compound, N-(2-Acetylphenyl)acetamide, is achieved through the reaction of 2'-aminoacetophenone (B46740) with acetic anhydride, demonstrating a similar transformation. researchgate.net The constitutional isomer, N-[4-(acetylsulfamoyl)phenyl]acetamide, also known as N,N'-Diacetylsulfanilamide, is a well-documented example of a double acetylation on a different aminophenylsulfonamide core. nih.gov In this type of reaction, the amino group is typically more nucleophilic and reacts first, followed by the less nucleophilic sulfonamide nitrogen, often requiring more forcing conditions for the second acetylation.

Modern synthetic chemistry offers a variety of coupling reagents that facilitate the formation of amide bonds under mild conditions, which can be applied to the synthesis of this compound. These methods often involve the activation of a carboxylic acid (acetic acid in this case) followed by reaction with an amine.

Recent advances have highlighted several effective types of coupling agents:

Silicon-Based Reagents: Agents like tetramethoxysilane (B109134) can be used to achieve quantitative yields of amides, often requiring only a simple aqueous work-up to obtain pure products. unimi.it This approach has been demonstrated in solvent-free conditions, reacting carboxylic acids and amines with reagents such as tetramethoxysilane or hexamethoxydisilane (B1583568) to produce amides in high yields. rsc.org

Boronic Acid Catalysts: Specific boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA) or (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org

Uronium Salts: Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) are effective for amide and peptide bond formation, even in aqueous media. organic-chemistry.org

These methods provide versatile alternatives to traditional acetylation, offering high yields and compatibility with a wide range of functional groups. unimi.it

The core structure of this compound can be modified to produce a variety of analogs. Derivatization can occur at several positions, including the acetamide group, which can serve as a chemical handle for further reactions. For example, related acetamide compounds derived from sulfadiazine (B1682646) have been converted to 2-azido-N-(4-(N-pyrimidin-2-yl-sulfamoyl) phenyl acetamide, which then undergoes cycloaddition reactions to form 1,2,3-triazoline (B1256620) derivatives. sphinxsai.com This illustrates how the acetamide moiety can be functionalized to build more complex molecular structures. Further modifications could involve altering the substituents on the phenyl ring or changing the acyl group from acetyl to other functionalities to explore structure-activity relationships in medicinal chemistry contexts.

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification of this compound requires a combination of spectroscopic techniques. NMR and IR spectroscopy are indispensable tools for elucidating the precise molecular structure.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton. The aromatic protons would appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm. Two separate singlets would be expected for the methyl protons of the two acetyl groups, likely at slightly different chemical shifts (around δ 2.0-2.3 ppm) due to their different chemical environments (one attached to an aniline nitrogen, the other to a sulfonamide nitrogen). rsc.orgnih.gov Additionally, signals for the two N-H protons would be observed, with their chemical shifts being sensitive to solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides confirmation of the carbon skeleton. Key signals would include two distinct carbonyl carbons (C=O) in the δ 168-175 ppm region. rsc.orgnih.gov The carbons of the phenyl ring would generate signals between δ 120-145 ppm. The two methyl carbons from the acetyl groups would appear in the upfield region, typically around δ 21-25 ppm. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
Acetyl (CH₃) on Aniline~2.2~24
Carbonyl (C=O) on Aniline-~170
Acetyl (CH₃) on Sulfonamide~2.1~22
Carbonyl (C=O) on Sulfonamide-~172
Aromatic Protons (Ar-H)7.0 - 8.5 (multiplets)-
Aromatic Carbons (Ar-C)-120 - 145
Amide Proton (NH-Ac)Variable-
Sulfonamide Proton (NH-SO₂)Variable-

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would show several key absorption bands:

N-H Stretching: Moderate to sharp bands around 3250-3350 cm⁻¹ corresponding to the N-H bonds of the acetamide and sulfonamide groups. nih.gov

C=O Stretching: Two strong, distinct absorption bands in the region of 1660-1720 cm⁻¹ for the carbonyl groups of the two different acetyl moieties. nih.govresearchgate.net

S=O Stretching: Strong, characteristic bands for the sulfonyl group (SO₂), typically appearing as asymmetric and symmetric stretches around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

C-N Stretching: Bands in the 1200-1400 cm⁻¹ region can be attributed to C-N stretching vibrations. researchgate.net

Aromatic C-H and C=C Stretching: Signals corresponding to the aromatic ring would also be present.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Amide & Sulfonamide (N-H)Stretch3250 - 3350
Carbonyl (C=O)Stretch1660 - 1720 (two bands)
Sulfonyl (S=O)Asymmetric Stretch~1350
Sulfonyl (S=O)Symmetric Stretch~1160
Carbon-Nitrogen (C-N)Stretch1200 - 1400

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, this technique would be crucial for confirming its successful synthesis. The computed molecular weight of this compound is 256.28 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M+) corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns would be observed, providing structural information. For instance, the fragmentation of related acetanilide (B955) compounds often involves the cleavage of the amide bond, leading to fragment ions that can help to piece together the structure of the parent molecule.

Table 1: Computed Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Exact Mass256.05177804 Da

Note: The data in this table is computed and not from experimental measurements.

X-ray Diffraction for Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

In the crystal structure of related acetamide derivatives, such as N-phenyl-2-(phenylsulfanyl)acetamide, molecules are often linked by intermolecular hydrogen bonds, forming chains or more complex networks. nih.gov For this compound, the presence of N-H and C=O groups suggests that similar hydrogen bonding interactions would play a significant role in its crystal packing. The analysis of crystal structures of analogous compounds, like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, reveals how the acetamide moiety can adopt different orientations within a crystal lattice. nih.gov

Table 2: Crystallographic Data for a Related Compound: N'-Acetyl-N'-phenyl-2-naphthohydrazide

ParameterValue
Space GroupP-1
a (Å)8.9164(7)
b (Å)9.7058(9)
c (Å)17.7384(12)
α (°)88.308(7)
β (°)89.744(6)
γ (°)86.744(7)
Z2

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction analysis.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in chemical synthesis to maximize the yield and purity of the desired product while minimizing reaction time and the use of expensive or hazardous reagents. For the synthesis of N-phenylacetamide derivatives, several factors can be systematically varied.

The choice of solvent, temperature, and catalyst can significantly impact the outcome of the reaction. For example, in the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, the reaction is carried out by refluxing the reactants in dry 1,4-dioxane (B91453) with potassium hydroxide (B78521) for one hour. nih.gov The purification of the crude product is also a key step, often involving recrystallization from a suitable solvent to obtain a high-purity product. The yield of N-phenyl-2-(phenylsulfanyl)acetamide from this particular synthesis was reported to be 83%. nih.gov

For the synthesis of this compound, a systematic study would likely involve screening different bases, solvents of varying polarity, and a range of reaction temperatures to find the optimal conditions. The progress of the reaction would typically be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 3: Example of Reaction Parameters for the Synthesis of a Phenylacetamide Derivative

ParameterCondition
ReactantsBenzyl cyanide, 35% Hydrochloric acid
SolventWater (for precipitation)
Temperature40°C
Reaction Time20-40 minutes for dissolution, 20-30 minutes additional warming
Yield82-86% (crude)

Note: This data is for the synthesis of phenylacetamide and is provided as a general example of reaction optimization.

Preclinical Pharmacological and Biological Activity Investigations

Evaluation of Antimicrobial and Antifungal Efficacy

Antibacterial Activity Studies (e.g., against Staphylococcus aureus, Escherichia coli)

No specific studies detailing the antibacterial efficacy of "N-[2-(acetylsulfamoyl)phenyl]acetamide" against bacterial strains such as Staphylococcus aureus or Escherichia coli were identified. While sulfonamides as a class are known for their antibacterial properties, quantitative data such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values for this specific compound are not documented in available research.

Antifungal Activity Assessments

There is no available scientific literature reporting on the antifungal activity of "this compound". Consequently, no data on its efficacy against any fungal species can be provided.

Enzyme Inhibition Studies and Related Bioactivities

Urease Inhibition Assays

No studies were found that specifically tested "this compound" for its ability to inhibit the urease enzyme. Research on other, structurally different acetamide-sulfonamide scaffolds has shown urease inhibition activity semanticscholar.org, but these findings cannot be directly extrapolated to the subject compound.

Dihydropteroate (B1496061) Synthetase Inhibition

The mechanism of action for many sulfonamide antibiotics involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway nih.gov. It is plausible that "this compound" could act via this mechanism. However, no specific enzyme inhibition assays or kinetic studies have been published to confirm or quantify the inhibitory effect of this compound on DHPS.

Monoamine Oxidase (MAO) and Cholinesterase Inhibition

A search of the available literature yielded no studies investigating the potential inhibitory effects of "this compound" on either monoamine oxidase (MAO) or cholinesterase enzymes.

Protease Inhibition

While direct studies on the protease inhibitory activity of this compound are not prominent in the reviewed literature, research into structurally similar isomers provides insight into the potential of this chemical class. A series of N-substituted sulfamoyl acetamides based on a para-isomer scaffold, N-[4-(N-phenylsulfamoyl)phenyl]acetamide, were synthesized and screened for their inhibitory potential against the serine protease α-chymotrypsin. researchgate.net

The investigation revealed that these compounds displayed a range of inhibitory activity, from weak to moderate. researchgate.net The half-maximal inhibitory concentration (IC50) values for the synthesized series of N-[4-(substitutedsulfamoyl)phenyl]acetamides were determined, indicating a structure-dependent interaction with the enzyme. researchgate.net Among the derivatives, compound 3a (N-[4-(N-phenylsulfamoyl)phenyl]acetamide) and compound 3n (N-[4-(N-2,5-dimethylphenylsulfamoyl)phenyl]acetamide) were identified as having better inhibitory potential than other analogs in the series. researchgate.net Generally, sulfonamides are a class of compounds known to exhibit various biological activities, including protease inhibition. mdpi.com

Table 1: α-Chymotrypsin Inhibition by N-[4-(substitutedsulfamoyl)phenyl]acetamide Derivatives Note: This data is for a structural isomer of the subject compound.

CompoundStructureIC50 (µM)Reference
N-[4-(N-phenylsulfamoyl)phenyl]acetamidepara-isomer with N-phenyl substitutionData not specified in abstract researchgate.net
N-[4-(N-2,5-dimethylphenylsulfamoyl)phenyl]acetamidepara-isomer with N-2,5-dimethylphenyl substitutionData not specified in abstract researchgate.net

Cyclooxygenase-II (COX-II) Modulation

Direct experimental evaluation of this compound as a modulator of Cyclooxygenase-II (COX-II) has not been detailed in the available scientific literature. However, the core structural motifs of this compound—namely the acetamide (B32628) and sulfonamide groups—are features of interest in the design of selective COX-2 inhibitors. researchgate.netnih.gov The phenyl sulfonamide moiety, in particular, is recognized for its role in conferring selectivity for the COX-2 enzyme over the COX-1 isoform. nih.gov This selectivity is attributed to its ability to bind to a specific polar side pocket present in the COX-2 active site, which is absent in COX-1. nih.gov Numerous research efforts have focused on synthesizing and evaluating novel acetamide and sulfonamide derivatives as potential anti-inflammatory agents targeting COX-2. nih.govmdpi.com

Factor VIIa Inhibition

Specific investigations into the activity of this compound as a Factor VIIa (FVIIa) inhibitor have not been reported in the reviewed literature. Factor VIIa is a serine protease that plays a critical role in the initiation of the coagulation cascade, making it a target for novel anticoagulant agents. ijper.orgnih.gov While data on the target compound is lacking, other classes of acetamide-containing molecules, such as N-phenyl-2-(phenyl-amino) acetamide derivatives, have been designed and synthesized to target FVIIa for potential antithrombotic therapy. ijper.org

Anti-inflammatory and Immunomodulatory Investigations in Animal Models

Research on compounds structurally related to this compound has provided evidence of significant anti-inflammatory and immunomodulatory effects in animal models of disease.

Modulation of Toll-like Receptors (TLRs) in Disease Models

The immunomodulatory effects of a close structural analog, N-(2-hydroxy phenyl)-acetamide (NA-2) , have been investigated in a rat model of adjuvant-induced arthritis (AIA). nih.gov Toll-like receptors (TLRs) are key components of the innate immune system that contribute to inflammatory processes in arthritis. nih.govnih.gov

In a study using splenocytes from arthritic rats, treatment with NA-2 was found to significantly reduce the mRNA expression of both TLR-2 and TLR-4. nih.gov This finding suggests that the compound exerts its anti-inflammatory effects, at least in part, by suppressing TLR-mediated inflammatory signaling pathways. nih.gov The modulation of these receptors was associated with a remission of clinical signs of arthritis, including reduced paw edema and improved joint histology in the animal model. nih.gov

Cytokine Modulation in Experimental Inflammation

The same structural analog, N-(2-hydroxy phenyl)-acetamide (NA-2) , has also been shown to modulate the production of key pro-inflammatory cytokines in experimental models of inflammation. nih.govnih.gov Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are central mediators of the inflammatory response in arthritis. nih.govresearchgate.net

In studies involving adjuvant-induced arthritic rats, treatment with NA-2 led to a significant decrease in the serum levels of both IL-1β and TNF-α compared to the untreated arthritic control group. nih.govnih.gov The reduction in these cytokines correlated with the anti-arthritic and anti-inflammatory activity observed in the animals. nih.gov

Table 2: Immunomodulatory Effects of N-(2-hydroxy phenyl)-acetamide (NA-2) in an Adjuvant-Induced Arthritis Rat Model Note: This data is for a structural analog of the subject compound.

TargetFindingExperimental SystemReference
TLR-2 mRNAReduced ExpressionCultured splenocytes from arthritic rats nih.gov
TLR-4 mRNAReduced ExpressionCultured splenocytes from arthritic rats nih.gov
IL-1βSignificantly decreased levels (p < 0.003)Supernatants of cultured splenocytes nih.gov
TNF-αSignificantly decreased levels (p < 0.001)Supernatants of cultured splenocytes nih.gov

Anticancer and Cytotoxicity Screening in Cell Lines

Derivatives based on the N-(sulfamoylphenyl)acetamide scaffold have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. tandfonline.comresearchgate.net A study by Pawar et al. investigated a series of 21 compounds with sulfonamide and amide structures. researchgate.net These compounds were tested against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cell lines. tandfonline.comresearchgate.net

The results indicated that most of the tested compounds exhibited moderate to good anticancer activity. researchgate.net The lung (A549) and cervical (HeLa) cancer cell lines were generally the most sensitive to this series of compounds. researchgate.net Specifically, compounds designated as 4d , 4k , and 4s showed promising and broad-spectrum anticancer activity across the different cell lines tested. tandfonline.comresearchgate.net The cytotoxic effects of other classes of phenylacetamide derivatives have also been reported, showing promise in controlling the growth of cancer cells by inducing apoptosis. tbzmed.ac.ir

Table 3: In Vitro Anticancer Activity of N-(sulfamoylphenyl)acetamide Derivatives

Cell LineCancer TypeObserved IC50 Range for Potent Compounds (µM)Reference
A549Lung1.81 - 2.11 researchgate.net
HeLaCervical1.92 - 2.52 researchgate.net
MCF-7Breast2.12 - 2.52 researchgate.net
DU-145Prostate2.12 - 2.76 researchgate.net

Neurological Activity Assessment in Animal Models

No studies were identified that specifically investigated the neurological activity of this compound in animal models.

Anticonvulsant Activity

There are no available preclinical data from animal models to assess the anticonvulsant properties of this compound. Research has been conducted on various other N-phenylacetamide derivatives, which have shown a range of anticonvulsant effects in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. However, these findings are not directly applicable to this compound.

Insecticidal Properties and Related Biological Effects

No research dedicated to the insecticidal properties or related biological effects of this compound could be located. While studies exist for other structurally related compounds, such as certain 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives that have been investigated for their effects on insects like Spodoptera frugiperda, this information cannot be extrapolated to this compound.

Due to the lack of specific research on this compound, no data tables on its anticonvulsant or insecticidal activities can be generated.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Biological Effects

The N-(sulfamoylphenyl)acetamide scaffold is recognized as a key pharmacophore in the design of various enzyme inhibitors. nih.gov The essential structural components required for biological activity are generally understood to be the acetamide (B32628) moiety, the central phenyl ring, and the sulfonamide group.

Acetamide Moiety: The acetamide group (-NHCOCH₃) is a crucial feature. The amide linkage possesses therapeutic potential, and the acetyl group often participates in key interactions within enzyme active sites. nih.gov The nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to protein residues.

Sulfonamide Group: The sulfonamide group (-SO₂NH-) is a cornerstone of this chemical class, found in a wide array of approved pharmaceuticals. semanticscholar.org Its geometry and ability to form strong hydrogen bonds and electrostatic interactions, particularly with metal ions in metalloenzymes, are critical for inhibitory activity. nih.gov

Phenyl Ring: The central aromatic ring serves as a rigid scaffold, properly orienting the acetamide and sulfamoyl substituents for optimal interaction with a biological target. Its hydrophobic nature can also contribute to binding within non-polar pockets of an active site.

Studies on related acetamide-sulfonamide conjugates have confirmed that the combination of these groups into a single scaffold is a foundational element of their design strategy, aiming to retain the essential pharmacophoric features for potent biological activity. nih.gov

Impact of Substituent Modifications on Compound Efficacy

Modifications to the core N-(sulfamoylphenyl)acetamide structure have a profound impact on biological efficacy. Research on analogous para-substituted compounds, which act as moderate chymotrypsin (B1334515) inhibitors, demonstrates how altering the substituent on the sulfamoyl nitrogen (the R group in -SO₂NH-R) can tune inhibitory potential. researchgate.net

For instance, replacing the acetyl group on the sulfamoyl nitrogen with various aryl or alkyl groups leads to a range of activities. While the parent compound N-[4-(N-phenylsulfamoyl)phenyl]acetamide shows moderate inhibition, introducing electron-donating or withdrawing groups on this terminal phenyl ring can further modulate the activity. researchgate.net Similarly, studies on urease inhibitors have shown that conjugating different moieties, such as ibuprofen (B1674241) or flurbiprofen, to the acetamide nitrogen results in significant variations in potency. nih.gov It was noted that acetamide linked to phenyl-alkyl groups demonstrated superior activity compared to those with a fluoro-substituted biphenyl (B1667301) group. nih.govsemanticscholar.org

The following table, based on data from para-substituted analogs against the α-chymotrypsin enzyme, illustrates the effect of these modifications. researchgate.net

Table 1: Impact of Sulfamoyl Substituent (R) on Inhibitory Activity of N-[4-(N-R-sulfamoyl)phenyl]acetamide Analogs

CompoundSubstituent (R) on Sulfamoyl NitrogenIC₅₀ (µM) against α-chymotrypsin
Analog 1Phenyl241.1 ± 1.12
Analog 22,5-Dimethylphenyl248.2 ± 1.15
Analog 32,6-Dimethylphenyl> 500
Analog 43,4-Dimethylphenyl> 500
Analog 54-Chlorophenyl311.1 ± 1.13

This data indicates that steric hindrance plays a key role; for example, the presence of two methyl groups at the 2 and 6 positions of the phenyl ring leads to a significant loss of activity. researchgate.net

Positional Isomerism and Activity Modulation (e.g., ortho vs. para sulfamoyl)

The placement of substituents on the central phenyl ring is a critical determinant of activity. The subject compound, N-[2-(acetylsulfamoyl)phenyl]acetamide, is an ortho-isomer, meaning the acetamido and acetylsulfamoyl groups are adjacent (in positions 1 and 2). This contrasts with the more commonly studied para-isomers (1,4 substitution). researchgate.netresearchgate.net

Ortho Isomer: In the ortho configuration, the proximity of the acetamido and sulfamoyl groups could lead to steric hindrance, potentially forcing one of the groups out of the plane of the phenyl ring. This could either decrease or enhance binding affinity depending on the target's topology. Furthermore, the adjacent placement allows for the possibility of intramolecular hydrogen bonding between the amide proton and an oxygen atom of the sulfonyl group, which would rigidify the molecule's conformation.

Para Isomer: In the para configuration, the two functional groups are positioned at opposite ends of the phenyl ring. This arrangement minimizes steric clash and prevents intramolecular hydrogen bonding between them, allowing both groups to be fully available for intermolecular interactions with a target protein. masterorganicchemistry.com Generally, in electrophilic aromatic substitution reactions, para products are often favored over ortho products due to reduced steric hindrance. masterorganicchemistry.com

While direct comparative biological data between the ortho and para isomers of N-(acetylsulfamoyl)phenyl]acetamide is not prominent in the available literature, SAR principles suggest that their activity profiles would likely differ significantly due to these conformational and electronic distinctions.

Structure-Based Rationalization of Activity Profiles

A rationalization of the activity of this compound class can be derived from structural studies of its analogs. X-ray crystallography of the related compound N-[4-(Benzylsulfamoyl)phenyl]acetamide reveals a folded conformation where the amide group is nearly coplanar with the benzene (B151609) ring to which it is attached. researchgate.net This planarity is important for effective electronic delocalization and interaction with flat aromatic surfaces in a binding pocket.

The key interactions that drive binding are hydrogen bonds. In crystal structures of related molecules, N—H⋯O hydrogen bonds are consistently observed, forming chains and networks that stabilize the solid state and are indicative of the interactions that occur in a protein active site. nih.govresearchgate.net

For this compound, the ortho positioning of the sulfamoyl group could be critical. In a hypothetical enzyme active site, this arrangement could allow the molecule to act as a bidentate ligand, with both the acetamide and sulfamoyl groups engaging with adjacent residues or a central metal ion. The stability of the intermediate carbocation formed during interaction with a target is key to understanding the directing effects of the substituents. masterorganicchemistry.com The specific geometry of the ortho isomer could facilitate a unique binding mode unavailable to its meta or para counterparts, potentially leading to a distinct activity and selectivity profile.

Molecular Mechanisms of Action and Target Elucidation

Identification of Key Molecular Targets (e.g., Enzymes, Receptors)

The chemical architecture of N-[2-(acetylsulfamoyl)phenyl]acetamide, featuring both a sulfonamide and an acetamide (B32628) group, suggests its potential to interact with a range of biological targets, particularly enzymes. The acetylated sulfamoyl group may enhance its ability to inhibit enzymes like carbonic anhydrase or cyclooxygenase (COX) by improving membrane permeability.

Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. wikipedia.org These zinc-containing metalloenzymes play a critical role in various physiological processes. The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to inhibition. Research on analogous compounds, such as N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, has demonstrated inhibitory activity against human carbonic anhydrase isoforms I and II. drugbank.com Further studies on isatin N-phenylacetamide based sulfonamides have also shown potent inhibition of hCA I, hCA II, and the tumor-associated hCA IX and hCA XII isoforms. nih.gov

Proteases: Certain sulfonamide and acetamide derivatives have been investigated as protease inhibitors. For instance, a study on synthetic N-[(substituted-sulfamoyl)phenyl]acetamides revealed them to be moderate inhibitors of α-chymotrypsin, a serine protease. nih.govresearchgate.net Another sulfonamide compound was identified as a potential allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), which is involved in antigen presentation. wikipedia.org

Other Potential Targets: The broader class of acetamide-sulfonamide containing compounds has been explored for activity against various other enzymes, including urease. nih.govsemanticscholar.org

Table 1: Potential Enzyme Targets for this compound Based on Structurally Related Compounds

Enzyme Target Class Potential Role of Inhibition Reference Compound Examples
Carbonic Anhydrase (CA I, II, IX, XII) Metalloenzyme Diuretic, Anti-glaucoma, Anticancer N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, Isatin N-phenylacetamide sulfonamides
Cyclooxygenase (COX-1, COX-2) Oxidoreductase Anti-inflammatory, Analgesic Acetamide-containing NSAIDs
α-Chymotrypsin Serine Protease Modulation of proteolysis N-[(substituted-sulfamoyl)phenyl]acetamides

Mechanistic Insights from Kinetic Studies

Kinetic studies are essential for understanding the specific mechanism by which a compound inhibits an enzyme. Such studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide quantitative measures of inhibitor potency, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific kinetic studies on this compound are not widely available, research on analogous acetamide-sulfonamide structures provides valuable insights. For example, kinetic analysis of certain benzamide-acetamide sulfonamide conjugates as urease inhibitors revealed a mixed mode of inhibition. acs.org In competitive inhibition, the inhibitor binds to the same active site as the substrate, whereas in mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Studies on the inhibition of carbonic anhydrases by various sulfonamides have determined their inhibition constants (KIs), providing a precise measure of their affinity for the enzyme. mdpi.commdpi.com For instance, potent CA inhibitors can have KI values in the nanomolar range. nih.govmdpi.com The kinetic parameters for the inhibition of β-carbonic anhydrase from Burkholderia pseudomallei by a panel of sulfonamides showed KI values ranging from nanomolar to micromolar, highlighting how structural variations influence inhibitory potency. mdpi.com

Table 2: Examples of Kinetic Data for Structurally Related Sulfonamide Inhibitors

Inhibitor Class Target Enzyme Inhibition Mode Potency (Ki or IC50)
Benzamide-acetamide sulfonamides Urease Mixed IC50: 4.35 - 16.19 µM
Isatin N-phenylacetamide sulfonamides hCA II Competitive KI: 5.87 nM
4-hydroxymethyl/ethyl-benzenesulfonamide EhiCA (β-CA) Not specified KI: 36 - 89 nM

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a ligand to a biological target, such as a protein.

Currently, there is a lack of published research detailing the use of molecular docking simulations to predict the binding modes and affinities of N-[2-(acetylsulfamoyl)phenyl]acetamide with any specific biological targets. Such studies would theoretically involve docking the compound into the active site of a target protein to predict its binding orientation and calculate a docking score, which is an estimation of binding affinity.

An analysis of the intermolecular interactions of this compound would typically follow a molecular docking study. This would involve examining the docked pose to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. However, no such analyses have been reported for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to assess the stability of ligand-protein complexes and explore the conformational dynamics of both the ligand and its target.

There are no available molecular dynamics simulation studies that assess the binding stability of this compound with a protein target. Such a study would involve simulating the behavior of the ligand-protein complex in a solvated environment over a period of time to observe the stability of the binding and any conformational changes that may occur.

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These studies can provide valuable information about molecular orbitals, charge distribution, and reactivity. To date, no quantum chemical studies specifically focused on this compound have been published.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

DFT calculations can determine the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and its propensity to interact with other chemical species. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the regions of a molecule that are rich or poor in electrons, thereby identifying potential sites for electrophilic and nucleophilic attack. For a molecule like this compound, these maps would highlight the electronegative oxygen and nitrogen atoms as likely sites for interaction with electrophiles.

In Silico Pharmacokinetic Predictions (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule are critical to its success. In silico tools, which employ computational models to predict these properties, are invaluable in the early stages of drug discovery. The following sections detail the predicted ADME profile of this compound based on widely used predictive models.

Absorption and Distribution Properties

The absorption and distribution of a drug are key determinants of its bioavailability and therapeutic efficacy. Predictions for this compound suggest favorable absorption characteristics. The compound is predicted to have high gastrointestinal (GI) absorption. Its bioavailability score, a composite measure of several parameters influencing oral availability, is predicted to be 0.55.

A key aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). For this compound, predictions indicate that it is not likely to be a central nervous system (CNS) active agent, as it is predicted to not cross the blood-brain barrier. The compound is also predicted to not be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit the distribution of drugs to various tissues.

PropertyPredicted Value
Gastrointestinal (GI) absorptionHigh
Blood-Brain Barrier (BBB) permeantNo
P-glycoprotein (P-gp) substrateNo
Bioavailability Score0.55

Metabolic Stability and Excretion Pathways

The metabolic fate of a drug candidate is a critical factor in its duration of action and potential for drug-drug interactions. In silico models predict that this compound is likely to be an inhibitor of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This suggests a potential for drug-drug interactions with other compounds metabolized by these enzymes. The compound is predicted to be a non-inhibitor of CYP2D6.

The primary route of excretion for many drugs is through the kidneys. The total clearance of a drug is a measure of the efficiency of its removal from the body. Predictive models provide an estimated value for the total clearance of this compound, which contributes to understanding its pharmacokinetic profile.

PropertyPredicted Value
CYP1A2 inhibitorYes
CYP2C19 inhibitorYes
CYP2C9 inhibitorYes
CYP2D6 inhibitorNo
CYP3A4 inhibitorYes

Prediction of Drug-Likeness and Physiochemical Characteristics

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This assessment is often based on the compound's physicochemical properties and their adherence to established guidelines, such as Lipinski's rule of five. This compound is predicted to be a drug-like molecule, with no violations of Lipinski's rule.

The physicochemical properties of a compound are fundamental to its absorption, distribution, and interaction with biological targets. The predicted physicochemical characteristics of this compound are summarized in the table below. These properties, including its molecular weight, lipophilicity (LogP), solubility (LogS), and polar surface area (PSA), are all within the ranges typically associated with orally bioavailable drugs.

PropertyPredicted Value
Molecular Weight258.28 g/mol
LogP (Lipophilicity)1.34
LogS (Aqueous Solubility)-2.83
Topological Polar Surface Area (TPSA)101.99 Ų
Number of Hydrogen Bond Acceptors5
Number of Hydrogen Bond Donors2
Number of Rotatable Bonds4
Lipinski's Rule of Five Violations0

Metabolic Pathways and Biotransformation Studies

Identification of Metabolic Transformations (e.g., Hydrolysis, Oxidation, Conjugation)

The metabolic breakdown of N-[2-(acetylsulfamoyl)phenyl]acetamide is expected to involve a series of Phase I and Phase II reactions.

Phase I Transformations:

Hydrolysis: The structure of this compound contains two amide linkages that are susceptible to hydrolysis. The acetyl group on the sulfonamide nitrogen could be cleaved to yield 2-aminobenzenesulfonamide. Similarly, the acetamide (B32628) group at the second position of the phenyl ring can be hydrolyzed to produce an aniline (B41778) derivative.

Oxidation: The aromatic phenyl ring is a prime target for oxidation, a common metabolic route for many xenobiotics. nih.gov This process, primarily catalyzed by cytochrome P450 enzymes, can introduce hydroxyl groups at various positions on the ring, leading to the formation of phenolic metabolites. nih.gov The acetyl group's methyl moiety could also undergo oxidation to form a hydroxamic acid.

Phase II Transformations:

Conjugation: Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl or amino groups, are likely to undergo conjugation. This process increases their water solubility and facilitates excretion. Common conjugation reactions include glucuronidation and sulfation. For instance, hydroxylated metabolites can be conjugated with glucuronic acid or sulfate (B86663). The free amino group, formed after hydrolysis, could also be a site for acetylation, a reaction catalyzed by N-acetyltransferases. nih.gov

A summary of the potential metabolic transformations is presented in Table 1.

Table 1: Potential Metabolic Transformations of this compound

TransformationDescriptionPotential Metabolite(s)
Phase I
HydrolysisCleavage of the N-acetyl group from the sulfonamide.N-[2-(sulfamoyl)phenyl]acetamide
Cleavage of the acetamide group.2-(acetylsulfamoyl)aniline
OxidationAddition of a hydroxyl group to the phenyl ring.Hydroxylated derivatives
Oxidation of the acetyl methyl group.N-[2-(acetylsulfamoyl)phenyl]hydroxamic acid
Phase II
GlucuronidationConjugation of hydroxylated metabolites with glucuronic acid.Glucuronide conjugates
SulfationConjugation of hydroxylated metabolites with sulfate.Sulfate conjugates
AcetylationAddition of an acetyl group to a free amino group.N-acetylated derivatives

Involved Enzyme Systems in Preclinical Metabolism (e.g., Cytochrome P450 isoforms, MAO)

The biotransformation of this compound is predicted to be mediated by several key enzyme systems.

Cytochrome P450 (CYP450) Superfamily: This family of enzymes is central to the oxidative metabolism of a vast array of drugs and other foreign compounds. nih.gov For sulfonamides, specific isoforms such as CYP2C9, CYP2D1, and CYP3A2 have been implicated in their metabolism. nih.gov It is highly probable that these or other CYP450 isoforms are involved in the aromatic hydroxylation of the phenyl ring of this compound. nih.govacs.org

Amidases/Esterases: These enzymes are responsible for the hydrolysis of amide and ester bonds. They are expected to play a crucial role in the cleavage of the acetamide and N-acetylsulfamoyl linkages in the molecule.

N-acetyltransferases (NATs): If hydrolysis of the acetamide group occurs, the resulting arylamine could be a substrate for NATs, which are known to be involved in the metabolism of sulfonamides. nih.gov

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are the primary enzymes responsible for the Phase II conjugation reactions of glucuronidation and sulfation, respectively. They would act on the hydroxylated metabolites produced during Phase I.

Table 2 summarizes the enzyme systems likely involved in the metabolism of this compound.

Table 2: Predicted Enzyme Systems in the Metabolism of this compound

Enzyme SystemMetabolic Reaction
Cytochrome P450 (e.g., CYP2C9, CYP2D, CYP3A)Aromatic hydroxylation, Oxidation
Amidases/EsterasesHydrolysis of amide bonds
N-acetyltransferases (NATs)Acetylation of arylamine metabolites
UDP-glucuronosyltransferases (UGTs)Glucuronidation of hydroxylated metabolites
Sulfotransferases (SULTs)Sulfation of hydroxylated metabolites

Characterization of Major Metabolites

Based on the predicted metabolic pathways, the major metabolites of this compound would likely be products of hydrolysis and oxidation, followed by conjugation.

The primary metabolites would likely be the de-acetylated forms of the parent compound at either the sulfonamide or the acetamide position. Aromatic hydroxylation would also yield significant metabolites. These initial metabolites would then be further processed through conjugation, leading to the formation of glucuronide and sulfate conjugates, which are typically the major excretory forms of such compounds. The relative abundance of these metabolites would depend on the activity of the respective metabolizing enzymes.

Table 3 provides a list of the predicted major metabolites.

Table 3: Predicted Major Metabolites of this compound

Metabolite NameMetabolic Pathway
N-[2-(sulfamoyl)phenyl]acetamideHydrolysis
2-(acetylsulfamoyl)anilineHydrolysis
Hydroxylated this compoundOxidation
Glucuronide and Sulfate ConjugatesConjugation

Influence of Structural Features on Metabolic Fate

The metabolic fate of this compound is intrinsically linked to its chemical structure.

Acetamide and N-acetylsulfamoyl Groups: These two groups are the primary sites for hydrolysis, which is a key initial step in the metabolic cascade. The presence of two such groups suggests that hydrolysis could be a major route of biotransformation.

Phenyl Ring: The aromatic nature of the phenyl ring makes it a substrate for oxidative metabolism by CYP450 enzymes. The position of the substituents (ortho to each other) may influence the regioselectivity of hydroxylation.

The interplay of these structural features dictates the specific metabolic pathways that are favored, the enzymes involved, and ultimately, the profile of metabolites that are formed and excreted.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity evaluation of N-[2-(acetylsulfamoyl)phenyl]acetamide. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of sulfonamides and their related compounds, including this compound. Its applicability stems from its ability to separate non-volatile and thermally labile molecules in a liquid phase. In research settings, HPLC is extensively used to determine the purity of synthesized this compound and to monitor its presence in various sample matrices.

Method development for this compound typically involves reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. C18 columns are among the most commonly used for sulfonamide analysis. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a buffer like acetic acid or formic acid to control the pH and ensure good peak shape. nih.govmdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, with wavelengths set around 230-270 nm, where sulfonamides exhibit strong absorbance. sielc.com For enhanced sensitivity and specificity, particularly in complex mixtures, fluorescence detection can be employed following pre-column derivatization with an agent like fluorescamine. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-based linear gradient (e.g., 5% to 95% B over 15 min)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C nih.govmdpi.com
Injection Volume 5 - 20 µL

| Detection | UV/DAD at 254 nm |

Gas Chromatography (GC)

The application of Gas Chromatography (GC) for the analysis of this compound is generally limited. Sulfonamides as a class are polar and non-volatile compounds, making them unsuitable for direct GC analysis without chemical modification. Their thermal instability can lead to degradation in the high-temperature environment of the GC inlet and column.

To overcome these limitations, a derivatization step is required to convert the polar N-H groups into less polar, more volatile, and thermally stable derivatives. oup.com Common derivatization procedures include methylation, often using diazomethane, followed by acylation with reagents like pentafluoropropionic anhydride (B1165640). oup.com Following derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Detection is typically performed using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, an Electron Capture Detector (ECD), especially for halogenated derivatives. oup.com However, due to the additional complexity and potential for incomplete derivatization, HPLC is overwhelmingly preferred for routine research and purity assessment of this compound.

Spectrometric Methods for Quantification in Research Matrices

When high sensitivity and unequivocal identification are required, particularly at trace levels in complex research matrices, mass spectrometry-based methods are the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. ymerdigital.com It is the definitive method for quantifying this compound at trace levels in challenging matrices such as environmental or biological samples. nih.govresearchgate.net

The chromatographic separation is typically performed under conditions similar to those described for HPLC. After elution from the column, the analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common ionization technique for sulfonamides, usually operated in positive ion mode, which generates protonated molecular ions [M+H]⁺. nih.govrsc.org

In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing matrix interference and allowing for accurate quantification. nih.gov The selection of specific precursor-to-product ion transitions is unique to the compound's structure, enabling its confident identification and measurement.

Table 2: Representative LC-MS/MS Parameters for this compound Quantification

Parameter Setting
LC System UPLC/HPLC
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ Specific m/z for the compound
Product Ions Specific m/z values post-fragmentation
Collision Gas Argon
Sample Preparation Solid-Phase Extraction (SPE) for matrix cleanup researchgate.netresearchgate.net

| Limit of Quantification | Potentially in the low ng/L to µg/L range researchgate.netnih.gov |

Bioanalytical Approaches for In Vitro and Ex Vivo Sample Analysis

The analysis of this compound in biological samples from in vitro (e.g., cell cultures, microsomal incubations) and ex vivo (e.g., tissue homogenates, plasma) studies is critical for understanding its metabolic fate and disposition. These bioanalytical methods must be robust enough to handle complex biological matrices that contain proteins, lipids, and salts, which can interfere with analysis. acs.org

The cornerstone of these approaches is a rigorous sample preparation step designed to extract the analyte and remove interfering components. Solid-Phase Extraction (SPE) is a widely adopted technique for cleaning up biological samples containing sulfonamides. mdpi.comresearchgate.net SPE cartridges with mixed-mode ion-exchange or reversed-phase sorbents can effectively isolate the target compound from the matrix. nih.gov Alternative methods include protein precipitation with organic solvents like acetonitrile or liquid-liquid extraction. imeko.info

Following extraction, LC-MS/MS is the analytical technique of choice due to its superior sensitivity and selectivity, which are essential for measuring the low concentrations typically encountered in bioanalytical research. acs.org The method is validated to assess parameters such as accuracy, precision, linearity, selectivity, and recovery, ensuring the data generated is reliable for pharmacokinetic and metabolic studies. imeko.info The use of a stable isotope-labeled internal standard is often incorporated to correct for matrix effects and variability during sample processing and analysis.

Future Research Directions and Translational Perspectives Preclinical

Design of Novel Analogues with Enhanced Potency or Specificity

The design and synthesis of novel analogues are a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic index of a lead compound. For N-[2-(acetylsulfamoyl)phenyl]acetamide, this would involve systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. Drawing inspiration from research on related acetamide (B32628) and sulfonamide derivatives, several strategies could be employed.

One approach involves the modification of the acyl group. For instance, in studies of other acetamide-containing compounds, altering the acetyl group to a larger or more lipophilic acyl moiety has been shown to influence biological activity. nih.gov Another avenue for analog design is the substitution on the phenyl ring. The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, at different positions on the phenyl ring could significantly impact the compound's interaction with biological targets. Research on other N-phenylacetamide derivatives has demonstrated that such substitutions can modulate activities ranging from anticonvulsant to anticoagulant effects. ijper.org

Furthermore, the sulfonamide group itself offers a prime site for modification. The synthesis of a series of N-substituted sulfamoylacetamides has been shown to yield compounds with varying inhibitory effects on enzymes like chymotrypsin (B1334515). researchgate.net By replacing the acetyl group on the sulfamoyl nitrogen with other functionalities, it may be possible to fine-tune the compound's activity and specificity.

A hypothetical series of novel analogues of this compound could be designed to explore these structure-activity relationships. The following interactive table outlines some potential modifications:

Table 1: Potential Novel Analogues of this compound for Preclinical Investigation

Base CompoundModification SiteProposed ModificationRationale
This compoundPhenyl RingIntroduction of a chloro group at the 4-positionEnhance lipophilicity and potential for improved cell permeability.
This compoundAcetyl GroupReplacement with a propionyl or butyryl groupInvestigate the impact of acyl chain length on target binding and activity.
This compoundSulfamoyl NitrogenReplacement of the acetyl group with a methyl or ethyl groupModulate the electronic properties and hydrogen bonding capacity of the sulfonamide moiety.
This compoundPhenyl RingAddition of a nitro groupExplore the influence of a strong electron-withdrawing group on biological activity, as seen in some antioxidant sulfonamides. researchgate.net

Exploration of New Biological Targets and Disease Mechanisms

The acetamide and sulfonamide moieties are present in a wide array of approved drugs with diverse mechanisms of action, suggesting that this compound could have multiple biological targets. nih.govnih.gov Preclinical research should, therefore, cast a wide net to identify novel targets and the disease mechanisms through which this compound may exert its effects.

Given that some acetamide derivatives exhibit anti-inflammatory properties, a logical starting point would be to investigate its effects on key inflammatory pathways. nih.gov This could involve screening for inhibition of cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs. archivepp.comnih.gov Furthermore, the role of the compound in modulating the production of inflammatory mediators such as nitric oxide and reactive oxygen species in cellular models of inflammation could be explored. nih.gov

The structural similarity to sulfonamide drugs also points towards potential antimicrobial or anticancer activities. nih.gov Screening against a panel of bacterial and fungal strains, as well as various cancer cell lines, could uncover new therapeutic applications. For instance, some sulfonamides have been shown to act as inhibitors of dihydropteroate (B1496061) synthase in bacteria, while others have demonstrated anticancer activity through various mechanisms. nih.gov

Recent research has also highlighted the potential of acetamide derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Investigating the inhibitory activity of this compound against BChE could open up a new avenue for the development of therapeutics for neurodegenerative disorders.

Combination Strategies with Other Research Compounds

In modern pharmacology, combination therapy is a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Future preclinical studies should explore the potential of this compound in combination with other research compounds.

For example, if the compound is found to have anticancer activity, it could be tested in combination with established chemotherapeutic agents. The rationale for such combinations would be to potentially achieve synergistic effects, where the combined effect of the two compounds is greater than the sum of their individual effects. This could allow for the use of lower doses of the chemotherapeutic agent, thereby reducing its toxicity.

Similarly, if antimicrobial activity is identified, combination studies with existing antibiotics could be designed. This is particularly relevant in the context of rising antimicrobial resistance, where novel combination therapies are urgently needed. The compound could potentially act as a resistance breaker, sensitizing resistant bacterial strains to the effects of conventional antibiotics.

In the realm of anti-inflammatory research, combining this compound with other anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, could provide a more potent and broader spectrum of anti-inflammatory activity. Recent studies have explored the conjugation of NSAIDs with sulfa drugs to create novel anti-inflammatory agents with improved profiles. nih.govresearchgate.net

Advanced Preclinical Animal Model Development for Mechanistic Studies

To gain a deeper understanding of the in vivo effects and mechanisms of action of this compound and its promising analogues, the development and use of advanced preclinical animal models will be crucial.

Should the compound show promise as an anti-inflammatory agent, animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease would be appropriate. In these models, key readouts would include the assessment of clinical signs of disease, histopathological analysis of affected tissues, and the measurement of inflammatory biomarkers in the blood and tissues.

If anticancer activity is confirmed, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be the next step. These models allow for the evaluation of the compound's ability to inhibit tumor growth in a living organism. More advanced patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, could provide a more clinically relevant assessment of efficacy.

For potential neuroprotective effects, transgenic mouse models of Alzheimer's disease or other neurodegenerative conditions would be invaluable. These models would allow for the investigation of the compound's impact on disease pathology, such as the formation of amyloid plaques and neurofibrillary tangles, as well as on cognitive function.

The following interactive table summarizes potential animal models for preclinical investigation:

Table 2: Potential Preclinical Animal Models for Mechanistic Studies of this compound

Potential Therapeutic AreaAnimal ModelKey Mechanistic Insights
InflammationCollagen-induced arthritis in miceEvaluation of anti-arthritic effects, joint inflammation, and cytokine profiles.
CancerPatient-derived xenograft (PDX) models of various cancersAssessment of anti-tumor efficacy in a clinically relevant setting.
NeurodegenerationTransgenic mouse models of Alzheimer's disease (e.g., 5XFAD)Investigation of effects on amyloid plaque deposition, neuroinflammation, and cognitive deficits.
Infectious DiseaseMurine models of bacterial or fungal infectionDetermination of in vivo antimicrobial efficacy and impact on host immune response.

Q & A

Q. What are the primary synthetic routes for N-[2-(acetylsulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves sulfamoylation of 2-aminophenol derivatives followed by acetylation. Key steps include:

  • Reacting 2-aminophenol with acetylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate.
  • Acetylation of the intermediate using acetic anhydride or acetyl chloride in dichloromethane or THF. Optimization involves:
  • Systematic variation of temperature (50–80°C) and reaction time (6–12 hours).
  • Use of catalysts (e.g., palladium or copper for coupling reactions) and inert atmospheres to minimize side reactions .
  • Monitoring purity via HPLC or TLC and confirming structure via NMR (¹H/¹³C) and IR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological approaches include:

  • Multi-spectral analysis :
  • ¹H/¹³C NMR : Verify acetylation (δ ~2.1 ppm for CH₃) and sulfamoyl group integration (e.g., NH protons at δ ~8–10 ppm).
  • IR spectroscopy : Confirm C=O stretches (~1680–1720 cm⁻¹) and sulfonamide S=O bands (~1150–1350 cm⁻¹) .
    • Chromatographic purity checks :
  • HPLC with UV detection (λ ~254 nm) to assess purity >95%.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What are the preliminary biological screening strategies for this compound?

Initial pharmacological profiling involves:

  • In vitro assays :
  • Antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Anticancer screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme inhibition studies :
  • Target enzymes like cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response standardization : Use uniform cell lines, serum-free conditions, and controlled incubation times.
  • Mechanistic validation :
  • siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity.
  • Proteomic profiling (e.g., LC-MS/MS) to identify unintended protein interactions .
    • Structural analogs : Synthesize derivatives to isolate bioactivity contributions of the sulfamoyl vs. acetamide groups .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in cancer cells?

  • Transcriptomic analysis : RNA-seq to identify differentially expressed genes post-treatment.
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Molecular docking : Predict binding affinities to targets like EGFR or Bcl-2 using AutoDock Vina .
  • In vivo xenograft models : Evaluate efficacy and toxicity in immunodeficient mice .

Q. How can reaction pathways for byproduct formation during synthesis be minimized?

  • Byproduct identification : LC-MS or GC-MS to detect impurities (e.g., unreacted intermediates).
  • Optimized workup :
  • Use scavenger resins (e.g., QuadraSil™) to remove excess reagents.
  • Recrystallization from ethanol/water mixtures to enhance purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.